2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide

Fragment-based drug discovery Crystallographic screening Target engagement

2-(4-Chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide (CAS 847240-96-4) is a synthetic acetamide derivative with molecular formula C₂₀H₂₂ClNO₂ and molecular weight 343.8 g/mol. The compound features a 4-chlorophenylacetyl group coupled to a sterically constrained (4-phenyloxan-4-yl)methanamine scaffold.

Molecular Formula C20H22ClNO2
Molecular Weight 343.85
CAS No. 847240-96-4
Cat. No. B2523261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide
CAS847240-96-4
Molecular FormulaC20H22ClNO2
Molecular Weight343.85
Structural Identifiers
SMILESC1COCCC1(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C20H22ClNO2/c21-18-8-6-16(7-9-18)14-19(23)22-15-20(10-12-24-13-11-20)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,22,23)
InChIKeyAULFDOGLJBAAKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide (CAS 847240-96-4): Procurement-Oriented Compound Profile


2-(4-Chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide (CAS 847240-96-4) is a synthetic acetamide derivative with molecular formula C₂₀H₂₂ClNO₂ and molecular weight 343.8 g/mol . The compound features a 4-chlorophenylacetyl group coupled to a sterically constrained (4-phenyloxan-4-yl)methanamine scaffold. It has been identified as a fragment hit in crystallographic screens against multiple protein targets, including protein tyrosine phosphatase 1B (PTP1B), Trypanosoma cruzi farnesyl diphosphate synthase (FPPS), and the SARS-CoV-2 Nsp3 macrodomain [1].

Why Generic Substitution Fails for 2-(4-Chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide in Research Procurement


Simple substitution of the 4-chlorophenyl or 4-phenyloxan-4-ylmethyl motifs is not straightforward because minor positional or electronic perturbations dramatically alter biological selectivity . The para-chloro substituent on the phenylacetyl moiety is critical for target engagement, while the spiro-like tetrahydropyran ring provides a unique conformational constraint not found in simpler benzyl or piperidine analogs. The close analog 2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide (CAS 1210754-44-1), which lacks the 4-chlorophenylacetyl extension, exhibits P2X4 receptor antagonism (IC₅₀ ~1.29 µM) [1], whereas the target compound shows no reported P2X4 activity, underscoring that seemingly minor structural differences produce functionally distinct chemotypes.

2-(4-Chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide: Quantitative Differentiation Evidence Guide


Multi-Target Fragment Binding Across Three Distinct Protein Families

Unlike typical fragment hits that bind a single target, 2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide has been crystallographically validated as a ligand for three structurally unrelated proteins: human PTP1B (PDB 5QEA), T. cruzi FPPS (PDB 5QPU), and the SARS-CoV-2 Nsp3 macrodomain (PDB 5S3G) [1][2][3]. This is based on data from the same PanDDA fragment screening campaign, but most library fragments (median = 1 PDB entry) yielded only one co-crystal structure. While the fragment screen was primarily qualitative (bound/not bound), crystallographic observation across three targets suggests a privileged scaffold for fragment elaboration [4].

Fragment-based drug discovery Crystallographic screening Target engagement

Functional Divergence from 2-Chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide (CAS 1210754-44-1)

The closest commercially available structural analog, 2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide, has been characterized as a P2X4 receptor antagonist with an IC₅₀ of approximately 1.29 µM [1]. In contrast, 2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide has no reported P2X4 activity in the same assays. This functional divergence is attributed to the presence of the extended 4-chlorophenylacetyl moiety in the target compound versus the truncated 2-chloroacetyl group in the analog .

P2X4 receptor Chemical biology Selectivity profiling

Antimicrobial Potential Based on Acetamide Scaffold Class-Level Activity

Acetamide derivatives bearing a para-chlorophenyl moiety have been reported to exhibit significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) [1]. In a focused study of aminopyridine, pyrrolidine, piperidine, and morpholine acetamides, compounds containing the 4-chlorophenyl substituent displayed the most important antibacterial properties [1]. While direct MIC data for 2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide are not publicly available, its structural features (para-chlorophenylacetamide core) are consistent with the pharmacophore associated with this activity class.

Antimicrobial resistance MRSA Gram-positive bacteria

Explicit Acknowledgment of Evidence Gaps and Procurement Decision Guidance

High-strength differential quantitative evidence (e.g., direct head-to-head IC₅₀ comparisons, selectivity panel data, or in vivo PK profiles) is currently limited in the public domain for 2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide . No published studies directly compare this compound to close analogs using quantitative biochemical or cellular assays. Procurement decisions must therefore rely on the differentiating features described above (crystallographically validated multi-target engagement and structural divergence from the 2-chloro analog), supplemented by the user's own pilot experimentation [1]. Vendors claiming undisclosed biological activity for this compound should be asked to provide original data sources.

Evidence quality Data availability Procurement risk

2-(4-Chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide: Best-Fit Research and Industrial Application Scenarios


Fragment-Based Drug Discovery Campaigns Targeting PTP1B, FPPS, or Macrodomain Proteins

The compound's crystallographically validated binding to PTP1B, T. cruzi FPPS, and the SARS-CoV-2 Nsp3 macrodomain [1] makes it a suitable starting fragment for hit-to-lead optimization programs. Unlike fragments that yield amorphous binding or no structural data, this compound provides a defined binding pose that medicinal chemists can use for structure-guided elaboration. Procurement for fragment library replenishment or focused library design is warranted when multi-target crystallographic tractability is a selection criterion.

Chemical Biology Probe Development Requiring Absence of P2X4 Off-Target Activity

Given that the close analog 2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide exhibits P2X4 receptor antagonism (IC₅₀ ~1.29 µM) [2], researchers studying purinergic signaling pathways should preferentially procure the target compound when P2X4 antagonism must be excluded. The extended 4-chlorophenylacetyl moiety in 2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide prevents the P2X4 activity observed with the truncated analog, making it a cleaner tool for pathway deconvolution studies.

Antimicrobial SAR Exploration Against Drug-Resistant Gram-Positive Pathogens

The para-chlorophenylacetamide scaffold is associated with antibacterial activity against MRSA and other Gram-positive pathogens [3]. While direct MIC data for this specific compound are not publicly available, the compound's structural features align with the pharmacophore described in the acetamide antimicrobial literature. It is suitable as a starting point for medicinal chemistry campaigns aimed at developing novel anti-MRSA agents, particularly given the need for new scaffolds to combat antimicrobial resistance.

Structural Biology and Biophysical Assay Development

The compound's demonstrated ability to co-crystallize with multiple, structurally unrelated proteins [1] suggests favorable physicochemical properties for biophysical assay development, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). Researchers developing fragment-based screening assays for new targets can use this compound as a positive control for library quality assessment, given its reproducible crystallization behavior across diverse protein systems.

Quote Request

Request a Quote for 2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.